2-[4-(2-Bicyclo[2.2.1]hept-5-enylmethyl)piperazin-1-yl]pyrimidine
Overview
Description
2-[4-(2-Bicyclo[221]hept-5-enylmethyl)piperazin-1-yl]pyrimidine is a complex organic compound featuring a bicyclic structure fused with a piperazine ring and a pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Bicyclo[2.2.1]hept-5-enylmethyl)piperazin-1-yl]pyrimidine typically involves multiple steps. One common approach starts with the preparation of the bicyclo[2.2.1]hept-5-enylmethyl precursor, which is then reacted with piperazine under controlled conditions to form the intermediate. This intermediate is subsequently reacted with a pyrimidine derivative to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium on carbon or other transition metal catalysts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of high-pressure reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-Bicyclo[2.2.1]hept-5-enylmethyl)piperazin-1-yl]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of double bonds within the bicyclic structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in dimethylformamide, lithium diisopropylamide in tetrahydrofuran.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different properties and applications .
Scientific Research Applications
2-[4-(2-Bicyclo[2.2.1]hept-5-enylmethyl)piperazin-1-yl]pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2-[4-(2-Bicyclo[2.2.1]hept-5-enylmethyl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The piperazine ring can interact with various neurotransmitter receptors, while the pyrimidine moiety may engage in hydrogen bonding and π-π interactions with nucleic acids or proteins .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]hept-5-en-2-one: Shares the bicyclic structure but lacks the piperazine and pyrimidine rings.
2,5-Norbornadiene: Another bicyclic compound with different functional groups.
2-Azabicyclo[2.2.1]hept-5-en-3-one: Contains a nitrogen atom in the bicyclic structure, similar to the piperazine ring.
Uniqueness
2-[4-(2-Bicyclo[2.2.1]hept-5-enylmethyl)piperazin-1-yl]pyrimidine is unique due to its combination of a bicyclic structure with both piperazine and pyrimidine rings.
Properties
IUPAC Name |
2-[4-(2-bicyclo[2.2.1]hept-5-enylmethyl)piperazin-1-yl]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4/c1-4-17-16(18-5-1)20-8-6-19(7-9-20)12-15-11-13-2-3-14(15)10-13/h1-5,13-15H,6-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQXCLJCAFQPUGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2CC3CC2C=C3)C4=NC=CC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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